molecular formula C8H12N2O B2523732 (1-CYCLOBUTYL-1H-PYRAZOL-5-YL)METHANOL CAS No. 2137833-57-7

(1-CYCLOBUTYL-1H-PYRAZOL-5-YL)METHANOL

Cat. No.: B2523732
CAS No.: 2137833-57-7
M. Wt: 152.197
InChI Key: KRHSKIZECGNCPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-CYCLOBUTYL-1H-PYRAZOL-5-YL)METHANOL typically involves the reaction of cyclobutyl hydrazine with an appropriate aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(1-CYCLOBUTYL-1H-PYRAZOL-5-YL)METHANOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include cyclobutyl-substituted pyrazoles, aldehydes, carboxylic acids, and amines .

Scientific Research Applications

Chemistry

In chemistry, (1-CYCLOBUTYL-1H-PYRAZOL-5-YL)METHANOL is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

Biologically, this compound has shown potential as an intermediate in the synthesis of bioactive molecules. It is used in the development of pharmaceuticals targeting various diseases, including cancer and infectious diseases .

Medicine

In medicine, this compound derivatives are explored for their therapeutic properties. They are investigated for their anti-inflammatory, analgesic, and antimicrobial activities .

Industry

Industrially, this compound is used in the production of agrochemicals and materials science applications. Its derivatives are employed as pesticides, herbicides, and in the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of (1-CYCLOBUTYL-1H-PYRAZOL-5-YL)METHANOL involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-CYCLOBUTYL-1H-PYRAZOL-5-YL)METHANOL is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

(2-cyclobutylpyrazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-6-8-4-5-9-10(8)7-2-1-3-7/h4-5,7,11H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHSKIZECGNCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C(=CC=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.